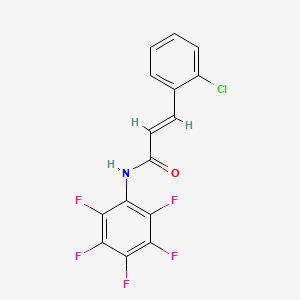
3-(2-chlorophenyl)-N-(pentafluorophenyl)acrylamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-(pentafluorophenyl)acrylamide is a useful research compound. Its molecular formula is C15H7ClF5NO and its molecular weight is 347.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.0136324 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polyacrylamide Applications in Scientific Research
Polyacrylamide Synthesis and Applications
Acrylamide derivatives, including those with chlorophenyl and pentafluorophenyl groups, are key to synthesizing polyacrylamide. Polyacrylamide has diverse applications, such as in soil conditioning, wastewater treatment, cosmetics, paper, and textiles. The compound's role extends to laboratories, particularly as a solid support for protein separation via electrophoresis due to its unique gel formation capabilities (Friedman, 2003).
Photophysical Properties and Sensing Applications
The photophysical behaviors of acrylamide derivatives are crucial for developing sensors, especially for metal ions in aqueous solutions. These sensors utilize the unique fluorescence properties of acrylamide-based polymers, indicating potential applications for environmental monitoring and bioanalytical assays (Wang et al., 2008).
Biomedical Engineering
Acrylamide derivatives contribute to the surface functionalization of biomaterials, enhancing their compatibility and utility in tissue engineering. The modification of materials with acrylamide enhances cell attachment and proliferation, critical for developing scaffolds in regenerative medicine (Grøndahl et al., 2005).
Environmental and Safety Studies
While the primary focus is on scientific applications, it's essential to acknowledge the comprehensive environmental fate and neurotoxicity studies surrounding acrylamide and polyacrylamide. These studies inform safer handling and usage practices, ensuring the well-being of researchers and the public (Smith & Oehme, 1991).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,3,4,5,6-pentafluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF5NO/c16-8-4-2-1-3-7(8)5-6-9(23)22-15-13(20)11(18)10(17)12(19)14(15)21/h1-6H,(H,22,23)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMPNDKPOXANKB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B4594195.png)
![N-benzyl-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B4594202.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4594206.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone](/img/structure/B4594208.png)
![4-oxo-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-2-butenoic acid](/img/structure/B4594219.png)
![4-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4594230.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE](/img/structure/B4594237.png)

![N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}propanamide](/img/structure/B4594259.png)
![methyl 2-[(4-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4594264.png)
![(E)-1-thiophen-2-yl-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B4594286.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4594287.png)
![5-{[(3-hydroxypropyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4594293.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4594298.png)
